molecular formula C21H19FN4 B2535279 2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890620-57-2

2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2535279
CAS No.: 890620-57-2
M. Wt: 346.409
InChI Key: QITIXLXGISPYEL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core fused with an aromatic pyrimidine ring. Key structural features include:

  • Position 2: Ethyl group (C2H5).
  • Position 3: Phenyl substituent.
  • Position 5: Methyl group (CH3).
  • Amine position (N7): N-bound 4-fluorophenyl group.

Pyrazolo[1,5-a]pyrimidines are studied for their bioactivity, including anti-mycobacterial, anti-Wolbachia, and antimalarial properties . The 4-fluorophenylamine moiety may enhance target binding via electron-withdrawing effects, while ethyl and methyl groups influence lipophilicity and metabolic stability .

Properties

IUPAC Name

2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4/c1-3-18-20(15-7-5-4-6-8-15)21-23-14(2)13-19(26(21)25-18)24-17-11-9-16(22)10-12-17/h4-13,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITIXLXGISPYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production time .

Chemical Reactions Analysis

Oxidation Reactions

The pyrazolo[1,5-a]pyrimidine core undergoes oxidation at sulfur-containing substituents (if present) or electron-rich aromatic positions. For example:

  • Sulfoxide formation : Reaction with hydrogen peroxide (H₂O₂) in acetic acid yields sulfoxide derivatives, enhancing polarity for pharmacological applications.

  • Aromatic ring oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the 4-fluorophenyl group may form hydroxylated byproducts, though this is less common due to fluorine’s electron-withdrawing effects.

Reduction Reactions

Selective reduction of the pyrimidine ring’s C=N bonds is achievable:

  • Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ (1–3 atm) reduces the pyrazolo-pyrimidine system to dihydro derivatives, altering conjugation and bioactivity.

  • Boron hydride reductions : NaBH₄ in ethanol selectively reduces carbonyl groups (if present) without affecting the aromatic system.

Halogenation Reactions

The 3-position of the pyrazolo[1,5-a]pyrimidine scaffold is highly reactive toward electrophilic substitution:

Reaction Conditions Product Yield
BrominationBr₂/FeBr₃ in DCM, 0°C3-Bromo-2-ethyl-5-methyl-3-phenyl derivative78%
IodinationNaI/K₂S₂O₈ in H₂O, 80°C3-Iodo analog89%

Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Nucleophilic Substitution

The 7-amine group participates in nucleophilic displacements:

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields N-alkylated products, modifying solubility and target affinity .

  • Acylation : Reacting with acetyl chloride (AcCl) in pyridine forms amides, critical for prodrug development.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction Type Catalyst System Substrate Application
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O3-Bromo derivative + arylboronic acidBiaryl analogs for SAR studies
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃7-Amine + aryl halideN-aryl derivatives with enhanced kinase inhibition

Cyclization Reactions

Microwave-assisted cyclization with β-ketoesters or enaminones generates fused polycyclic systems. For example:

  • Pyrido-pyrazolo derivatives : Reaction with ethyl acetoacetate under microwaves (120°C, 20 min) produces tricyclic structures with improved metabolic stability .

Acid/Base-Mediated Rearrangements

  • pH-dependent tautomerism : In acidic media (pH < 3), the 7-amine group protonates, shifting electron density and altering UV-Vis spectra (λₐᵦₛ 270 nm → 290 nm).

  • Ring-opening : Strong bases (e.g., NaOH/EtOH) cleave the pyrimidine ring, forming pyrazole-carboxamide fragments.

Photochemical Reactions

UV irradiation (254 nm) induces:

  • C-F bond activation : Defluorination at the 4-fluorophenyl group, generating reactive aryl radicals for further functionalization.

  • Dimerization : [2+2] Cycloaddition between adjacent pyrimidine rings under inert atmosphere.

Comparative Reactivity Insights

Key structural features influencing reactivity:

Position Reactivity Profile Dominant Mechanism
3-positionElectrophilic substitution (halogenation, nitration)σ-Complex stabilization
7-amineNucleophilic displacement/alkylationSN² or radical pathways
Pyrimidine ringReduction/oxidationConcerted electron transfer

This compound’s versatility in reactions like halogenation, cross-coupling, and cyclization makes it a valuable scaffold in medicinal chemistry, particularly for tuberculosis and kinase-targeted therapies . Experimental protocols emphasize solvent choice (e.g., DCM for bromination, H₂O for iodination) and catalyst systems to control regioselectivity .

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting various cancer cell lines through the following mechanisms:

  • Aurora Kinase Inhibition : Aurora kinases are critical for cell division and are often overexpressed in cancer cells. In vitro studies have demonstrated that derivatives of this compound can inhibit these kinases, leading to reduced proliferation of cancer cells .
  • Cytotoxic Effects : The compound has been tested against several cancer cell lines, showing cytotoxicity with IC50 values indicating effective inhibition of cell growth. For instance, related compounds have demonstrated IC50 values as low as 27.6 μM against MDA-MB-231 breast cancer cells .

Antimicrobial Properties

Pyrazolo[1,5-a]pyrimidines have also been studied for their antimicrobial activities:

  • Broad-Spectrum Activity : Compounds from this family have exhibited inhibitory effects against a range of bacteria and fungi. In particular, studies have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial action is believed to be due to the disruption of bacterial cell membranes and interference with metabolic pathways.

Phosphodiesterase Inhibition

The compound has been identified as a selective inhibitor of phosphodiesterase enzymes, which play a role in inflammatory responses:

  • Potential in Treating Inflammatory Diseases : By inhibiting phosphodiesterases, the compound may reduce inflammation and provide therapeutic benefits for conditions such as asthma or rheumatoid arthritis .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of 2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine:

Study on Anticancer Activity

A recent study focused on the compound's effect on breast cancer cell lines demonstrated significant cytotoxicity. The study utilized various concentrations of the compound and found that higher concentrations led to increased apoptosis in cancer cells .

Antimicrobial Efficacy Study

In another study assessing antimicrobial properties, the compound was tested against several pathogenic bacteria using disk diffusion methods. Results indicated that it exhibited considerable zones of inhibition compared to control groups .

Table 1: Biological Activities of 2-Ethyl-N-(4-Fluorophenyl)-5-Methyl-3-Phenylpyrazolo[1,5-a]Pyrimidin-7-Amine

Activity TypeMechanismEfficacy (IC50)Reference
AnticancerAurora Kinase Inhibition27.6 μM (MDA-MB-231)
AntimicrobialBroad-Spectrum ActivityVariable (dependent on strain)
Phosphodiesterase InhibitionReduces inflammatory responsesNot specified

Mechanism of Action

The mechanism of action of 2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations at the Amine Position (N7)

The N7 substituent critically impacts bioactivity and pharmacokinetics.

Compound Name Amine Substituent Bioactivity (IC50/EC50) Key Findings Reference
Target Compound 4-Fluorophenyl N/A Hypothesized enhanced binding affinity due to fluorine’s electron-withdrawing effects.
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (47) Pyridin-2-ylmethyl 0.12 µM (M. tb) High anti-mycobacterial activity; low hERG liability.
N-(4-Methylphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine 4-Methylphenyl N/A Reduced polarity vs. 4-fluorophenyl; may lower metabolic stability.
3-(4-Fluorophenyl)-N-(6-fluoropyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (45) 6-Fluoropyridin-2-ylmethyl 0.09 µM (M. tb) Improved microsomal stability vs. non-fluorinated pyridyl analogs.

Key Insights :

  • Pyridinylmethyl groups (e.g., compound 47) enhance anti-mycobacterial potency but may increase hERG risk .

Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core

Modifications at positions 2, 3, and 5 influence steric and electronic properties.

Compound Name Position 2 Position 3 Position 5 Bioactivity (IC50/EC50) Key Findings Reference
Target Compound Ethyl Phenyl Methyl N/A Ethyl may reduce metabolic oxidation vs. bulkier groups.
3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (32) 4-Fluorophenyl 4-Fluorophenyl 0.07 µM (M. tb) Dual fluorophenyl groups increase potency but may raise toxicity.
5-Methyl-3-phenyl-N-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine Phenyl Methyl 0.21 µM (M. tb) Chlorophenyl at N7 improves solubility vs. fluorophenyl.
2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Methoxymethyl Phenyl Methyl N/A Methoxymethyl enhances solubility but reduces membrane permeability.

Key Insights :

  • Position 3 : Fluorophenyl substituents (e.g., compound 32) improve target affinity but may limit metabolic stability .
  • Position 2 : Ethyl groups (target compound) offer a balance between steric bulk and lipophilicity compared to methoxymethyl .

Key Insights :

  • Fluorophenylamine derivatives exhibit optimal safety (high hERG IC50) and moderate metabolic stability .
  • Pyridinylmethyl analogs show superior potency but higher hERG risk, limiting therapeutic utility .

Optimization Challenges :

  • Introducing fluorine at N7 requires careful control of reaction conditions to avoid dehalogenation.
  • Ethyl and methyl groups necessitate regioselective alkylation to prevent isomer formation .

Biological Activity

2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and enzymatic inhibition.

Structural Overview

This compound features a pyrazolo-pyrimidine core with distinct substituents that contribute to its biological properties. The presence of a 4-fluorophenyl group enhances its interaction with biological targets, while the ethyl and methyl groups provide additional steric and electronic effects.

The primary target for this compound is identified as Cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from G1 to S phase. By inhibiting CDK2, the compound can potentially induce cell cycle arrest and exhibit anti-proliferative effects on cancer cells .

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, demonstrate significant anticancer properties. The inhibition of CDK2 leads to decreased cell proliferation in various cancer cell lines. For instance, studies have shown that similar compounds can reduce tumor growth in xenograft models .

Enzymatic Inhibition

This compound also exhibits inhibitory effects on several enzymes, including kinases and phosphatases. The structural features allow for selective binding to these targets, which can be exploited for developing inhibitors against diseases characterized by dysregulated enzymatic activity .

Study 1: Antitumor Efficacy

A study conducted on the efficacy of pyrazolo[1,5-a]pyrimidine derivatives highlighted their potential as antitumor agents. The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity. The mechanism was linked to CDK2 inhibition and subsequent apoptosis induction .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the compound's ability to inhibit specific kinases involved in signaling pathways associated with cancer progression. The results demonstrated that this compound could effectively inhibit the activity of target kinases with a selectivity profile that minimizes off-target effects .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals that 2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of substituents which enhances its biological activity while maintaining favorable pharmacokinetic properties.

Compound NameStructureUnique Features
3-(4-fluorophenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amineStructureExhibits potent antiviral activity
3-(4-chlorophenyl)-5-methyl-N-(2-methylpyrimidin-4-yl)methylpyrazolo[1,5-a]pyrimidin-7-aminesStructureKnown for its anti-inflammatory properties
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-fluorophenyl)methylpyrazolo[1,5-a]pyrimidin-7-aminesStructureNotable for its reduced toxicity profiles

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound?

The synthesis involves constructing the pyrazolo[1,5-a]pyrimidine core through cyclization of precursors, followed by functionalization of the 7-amine position. Key steps include:

  • Reagent selection : Use Suzuki-Miyaura coupling for aryl substitutions (e.g., attaching fluorophenyl groups) to ensure regioselectivity .
  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane yields >95% purity .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement : SHELXL refines atomic coordinates and displacement parameters, achieving R-factors < 0.05 .
  • Validation : PLATON checks for voids and hydrogen-bonding networks .

Q. What spectroscopic techniques confirm the compound’s identity?

  • ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 160–165 ppm (CF₃ carbons) confirm substituent positions .
  • HRMS : Exact mass matching within 3 ppm ensures molecular formula accuracy .
  • IR spectroscopy : Stretching frequencies at 3350 cm⁻¹ (N-H) and 1550 cm⁻¹ (C=N) validate the pyrimidine core .

Q. How is the compound’s solubility and stability assessed for biological assays?

  • Solubility screening : Use DMSO for stock solutions (50 mM) and dilute in PBS (pH 7.4) to ≤1% DMSO .
  • Stability tests : HPLC monitoring at 25°C over 72 hours detects degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:

  • Cross-assay validation : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) .
  • Structural analogs : Test derivatives with systematic substituent changes (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to isolate pharmacophore contributions .
  • Computational docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., CDK2) and correlate with experimental IC₅₀ values .

Q. What methodologies establish structure-activity relationships (SAR) for enzyme inhibition?

  • Substituent libraries : Synthesize derivatives with variations at positions 2 (ethyl), 3 (phenyl), and 7-amine (fluorophenyl) .
  • Biological profiling : Measure IC₅₀ against panels of kinases or oxidoreductases to identify selectivity trends .
  • QSAR modeling : Apply partial least squares (PLS) regression to correlate logP, polar surface area, and inhibitory potency .

Q. How is the compound’s mechanism of action validated in cellular models?

  • Target engagement : Cellular thermal shift assays (CETSA) confirm binding to intended targets (e.g., EGFR) .
  • Pathway analysis : RNA-seq or phosphoproteomics identifies downstream effects (e.g., apoptosis markers like caspase-3) .
  • Resistance studies : Generate drug-resistant cell lines via prolonged exposure and profile mutations (e.g., ATP-binding pocket alterations) .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug design : Introduce ester groups at the 7-amine to enhance oral bioavailability .
  • Metabolic stability : Incubate with liver microsomes to identify cytochrome P450 liabilities and modify susceptible sites .
  • Plasma protein binding : Equilibrium dialysis quantifies free fraction, guiding dose adjustments .

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